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Compound of Interest |

4-Chloro-2-methylpyrimidine
Compound Name:
hydrochloride
CAS No.: 1159824-34-6
Cat. No.: B3346203

Executive Summary

4-Chloro-2-methylpyrimidine hydrochloride (CAS: 1272758-33-4) is the stabilized salt form
of 4-chloro-2-methylpyrimidine.[1][2] It serves as a high-value pharmacophore in drug
discovery, particularly for the synthesis of kinase inhibitors and G-protein coupled receptor
(GPCR) antagonists.[1] Its chemical utility is defined by the high electrophilicity of the C4-
position (enabling

reactions) and the latent acidity of the C2-methyl group (enabling condensation reactions).[1]
Chemical Identity & Physicochemical Profile[2][3][4]
[5][6]1[7][8]1[9][10]

The hydrochloride salt offers enhanced stability and water solubility compared to the free base,
which is a low-melting solid susceptible to hydrolysis.
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Property Free Base Hydrochloride Salt

o 4-Chloro-2-methylpyrimidine
IUPAC Name 4-Chloro-2-methylpyrimidine

hydrochloride
CAS Number 4994-86-9 1272758-33-4
Molecular Formula
Molecular Weight 128.56 g/mol 165.02 g/mol
White to yellow low-melting White to off-white crystalline
Appearance . .
solid solid
Melting Point 55-59 °C >160 °C (Decomposes)
Solubility DCM, EtOAc, MeOH Water, MeOH, DMSO
Desiccated, Inert atmosphere,
Storage Inert atmosphere, 2—-8°C

-20°C

Synthetic Routes & Manufacturing

The industrial synthesis of 4-chloro-2-methylpyrimidine relies on the chlorodehydration of 2-
methyl-4(3H)-pyrimidinone (also known as 2-methyl-4-hydroxypyrimidine).[1] This reaction is
thermodynamically driven by the formation of the strong P=0O bond in the byproduct.

Chlorination Protocol

Reagents: Phosphorus oxychloride (

),

-Dimethylaniline (catalyst/base). Conditions: Reflux (80-100 °C) for 2—4 hours.

Mechanism of Action:

o Tautomerization: The starting material exists in equilibrium between the lactam (major) and
lactim (minor) forms.

o Activation: The oxygen attacks
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, converting the hydroxyl group into a good leaving group (

)

» Substitution: Chloride ion attacks the C4 position, displacing the phosphoro-group to yield
the chloropyrimidine.

Isolation of the Hydrochloride Salt: Unlike the free base, which requires neutralization (e.qg.,
with

) and extraction, the hydrochloride salt can be precipitated directly from the reaction mixture by
adding an anhydrous solvent (e.g., Ethyl Acetate or Diethyl Ether) followed by cooling, as the
HCI generated during the reaction protonates the pyrimidine nitrogen.
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Figure 1: Synthetic pathway for the chlorodehydration of 2-methyl-4-hydroxypyrimidine.

Reactivity Profile & Mechanistic Insights[8]

The chemical behavior of 4-chloro-2-methylpyrimidine is dominated by two distinct reactive
centers: the electrophilic C4 position and the acidic C2-methyl group.[1]

Nucleophilic Aromatic Substitution ()

The C4-chlorine is highly reactive toward nucleophiles due to the electron-withdrawing nature
of the two ring nitrogen atoms.[1] This reactivity is further enhanced in the hydrochloride salt
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form, as protonation of the ring nitrogen (N1 or N3) increases the electrophilicity of the C4
carbon.

» Nucleophiles: Primary/secondary amines, alkoxides, thiols.

e Mechanism: Addition-Elimination.[1] The nucleophile attacks C4, forming a resonance-
stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of the
chloride ion.

C2-Methyl Activation

The methyl group at the 2-position is "pseudo-acidic."[1] The electron-deficient pyrimidine ring
renders the methyl protons acidic (

, lower if the ring is quaternized).[1]

o Reaction: Deprotonation with a strong base (e.g., NaH, LIHMDS) generates a carbanion that
can attack aldehydes (aldol-like condensation) to extend the carbon skeleton.
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Figure 2: Dual reactivity profile showing C4-displacement (
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) and C2-methyl functionalization.

Applications in Drug Discovery[6][8][12]
Kinase Inhibitor Scaffolds

The pyrimidine pharmacophore is ubiquitous in ATP-competitive kinase inhibitors.[1] The 4-
chloro group is typically displaced by an aniline derivative to form the "hinge-binding" motif
essential for kinase selectivity.[1]

o Example: Synthesis of Pazopanib and other tyrosine kinase inhibitors (TKIs) often utilizes
2,4-disubstituted pyrimidine intermediates.

CXCR4 Antagonists

Derivatives of 4-chloro-2-methylpyrimidine are used to synthesize antagonists for the CXCR4
chemokine receptor, which is implicated in HIV entry and cancer metastasis.[1] The 2-methyl
group serves as a linker attachment point after the 4-chloro group has been substituted.[1]

Agrochemicals

The scaffold is used in the synthesis of sulfonylurea herbicides and pyrimidinyl carbinol
fungicides, leveraging the stability of the pyrimidine ring in environmental conditions.

Experimental Protocol: Displacement

A self-validating protocol for substituting the chlorine with a primary amine.[1]

Preparation: Dissolve 4-chloro-2-methylpyrimidine HCI (1.0 equiv) in anhydrous DMF or

-PrOH.

o Neutralization: Add DIPEA (Diisopropylethylamine, 2.5 equiv) to neutralize the HCI salt and
scavenge the HCI generated during substitution. Checkpoint: Ensure pH > 8.

o Addition: Add the amine nucleophile (1.1 equiv).

e Reaction: Heat to 60-80 °C for 2—6 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or
LC-MS.[1]
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o Success Indicator: Disappearance of starting material peak (m/z 128/130) and
appearance of product mass.

o Workup: Dilute with water. If the product precipitates, filter and wash.[3][4] If not, extract with
EtOAc, wash with brine, dry over

, and concentrate.

Handling & Safety Information

o Corrosivity: The compound hydrolyzes to release HCI upon contact with moisture. It causes
severe skin burns and eye damage (Category 1B).[5]

» Storage: Highly hygroscopic. Store under nitrogen or argon at -20°C.

e Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for
reaction).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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